Extraction Recovery: Lercanidipine-d3 Achieves >94% Mean Recovery from Human Plasma
In a validated UPLC-MS/MS method for lercanidipine quantification in human plasma, the mean extraction recovery for both the analyte (lercanidipine) and the internal standard (Lercanidipine-d3) exceeded 94% when using solid phase extraction on Phenomenex Strata-X cartridges with 100 µL plasma volume [1].
| Evidence Dimension | Mean extraction recovery |
|---|---|
| Target Compound Data | >94% |
| Comparator Or Baseline | >94% for lercanidipine (analyte) |
| Quantified Difference | Recovery equivalence between analyte and IS |
| Conditions | Human plasma, 100 µL volume, solid phase extraction on Phenomenex Strata-X cartridges, UPLC-MS/MS |
Why This Matters
Near-identical extraction recovery between analyte and deuterated IS ensures that any sample preparation losses are proportionally normalized, a prerequisite for accurate quantification that cannot be guaranteed with non-deuterated structural analogs.
- [1] Chaudhary DV, et al. Determination of lercanidipine in human plasma by an improved UPLC-MS/MS method for a bioequivalence study. J Pharm Anal. 2016;6(2):87-94. View Source
